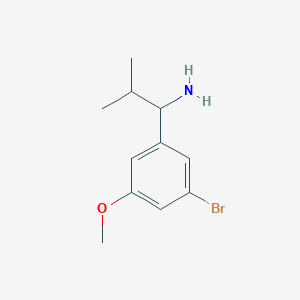
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring, along with a methyl group on the propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylpropan-1-amine. This step involves the use of a strong base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the brominated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropanamines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes involved in various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-5-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanamine chain.
3-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a propanamine chain.
1-(3-Bromo-5-methoxyphenyl)propylamine: Similar structure but with a propylamine chain instead of a propanamine chain.
Uniqueness
1-(3-Bromo-5-methoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, along with a methyl group on the propanamine chain. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)11(13)8-4-9(12)6-10(5-8)14-3/h4-7,11H,13H2,1-3H3 |
Clave InChI |
CGLMSDFQRHFQEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC(=CC(=C1)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


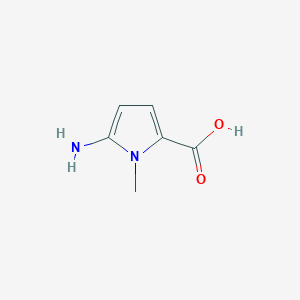

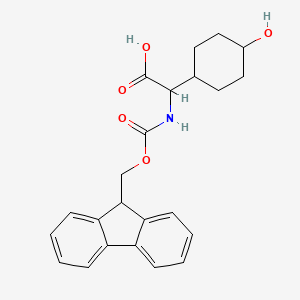
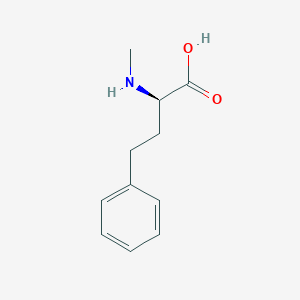
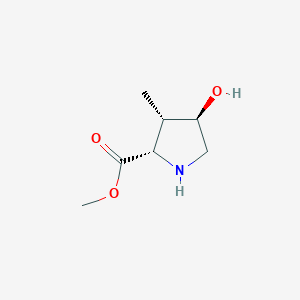

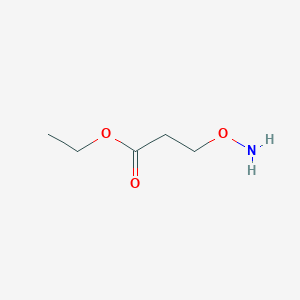

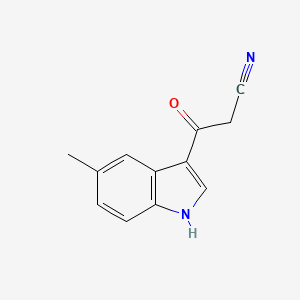
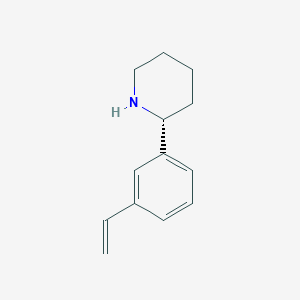
![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
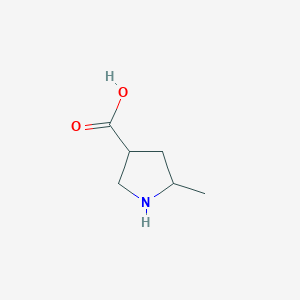
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
